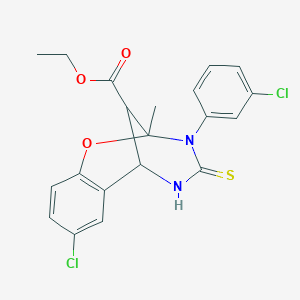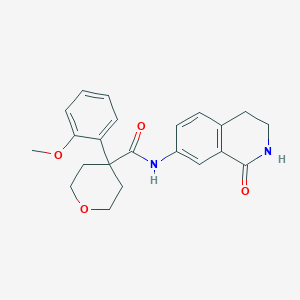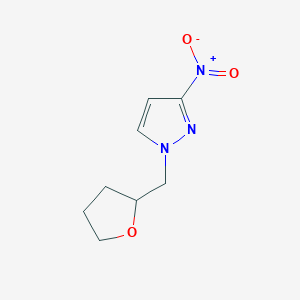
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as MOTU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MOTU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research on similar urea derivatives has shown diverse synthetic pathways and chemical reactions. For instance, studies have demonstrated the synthesis of α-aminophosphonates and phosphono-substituted heterocycles from specific phosphonate compounds reacting with amines, including morpholine, indicating a methodological foundation for synthesizing complex urea derivatives (Köckritz & Schnell, 1993). Another study highlights the stereoselective synthesis of active metabolites for potent kinase inhibitors, showcasing the detailed synthetic routes and stereochemical determination essential for the development of pharmaceutical compounds (Chen et al., 2010).
Biological Activities
Urea derivatives have been explored for their antibacterial and antifungal properties. Research on N-alkyl substituted urea derivatives indicates that those containing a morpholine moiety have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Zheng et al., 2010). Additionally, the exploration of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlights the ongoing research into the therapeutic applications of urea derivatives in oncology (Gaudreault et al., 1988).
Material Science and Catalysis
Urea and its derivatives have applications in material science, such as in the synthesis of silatranes with urea functionality, demonstrating the role of urea derivatives in developing novel materials with potential applications in catalysis and material engineering (Puri et al., 2011). The investigation of CO2 and related heteroallenes insertion into the Si–N bond of methyl(N-morpholino)silanes also exemplifies the potential of urea derivatives in catalysis and environmental chemistry, showcasing their role in synthesizing carbamoylic moieties and understanding the reactivity of isocyanates and isothiocyanates (Herbig et al., 2018).
Propriétés
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(28)24-15-7-5-14(6-8-15)13-18(27)26-9-11-29-12-10-26/h1-8H,9-13H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXMVOMMEFPBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2989272.png)

![2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2989274.png)
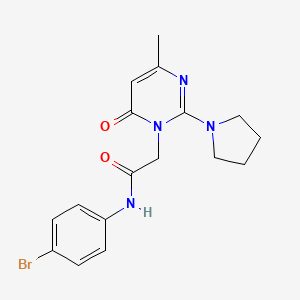
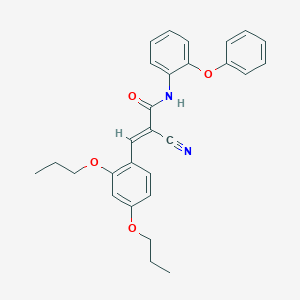
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)
![8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B2989285.png)

